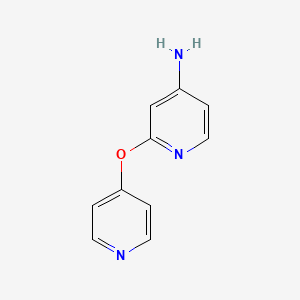
2-(Pyridin-4-yloxy)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yloxy)pyridin-4-amine is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including 2-(Pyridin-4-yloxy)pyridin-4-amine, exhibit promising anticancer properties. A notable investigation involved synthesizing a series of pyrido[3,4-d]pyrimidine derivatives that demonstrated selective activity against breast and renal cancer cell lines, suggesting a potential pathway for developing targeted cancer therapies . The mechanism of action for these compounds often involves the inhibition of specific kinases associated with cancer progression.
Case Study: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship study highlighted that modifications in the pyridine structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds exhibiting substitutions at the C-4 position showed improved efficacy against the NCI 60 human cancer cell line panel . This emphasizes the importance of chemical structure in optimizing therapeutic effects.
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in regulating cellular signaling pathways and have therapeutic implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Research has shown that certain pyridine derivatives can selectively inhibit PDE4, leading to potential benefits in managing inflammatory diseases .
Table: Comparison of PDE Inhibitory Activity
| Compound | PDE Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | PDE4 | 0.5 | |
| Other Pyridine Derivative A | PDE3 | 1.0 | |
| Other Pyridine Derivative B | Non-selective | 2.5 |
Therapeutic Potential Beyond Cancer
The therapeutic applications of this compound extend beyond oncology. Its structural features suggest potential use in treating various diseases through modulation of protein kinase activity, particularly cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation . Inhibitors targeting CDKs have shown promise in managing proliferative diseases, including certain types of leukemia and solid tumors.
Case Study: CDK Inhibition
Research into thiazole-pyrimidine derivatives has revealed their ability to inhibit CDK activity effectively. The introduction of similar structural features from this compound could enhance its efficacy as a CDK inhibitor, making it a candidate for further development in cancer therapeutics .
Eigenschaften
CAS-Nummer |
1934632-49-1 |
|---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.2 g/mol |
IUPAC-Name |
2-pyridin-4-yloxypyridin-4-amine |
InChI |
InChI=1S/C10H9N3O/c11-8-1-6-13-10(7-8)14-9-2-4-12-5-3-9/h1-7H,(H2,11,13) |
InChI-Schlüssel |
CKNQISKRORIZJA-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)N |
Kanonische SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















